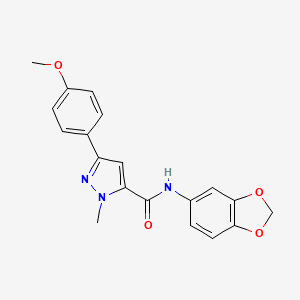

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a benzodioxole moiety and a 4-methoxyphenyl substituent. The methyl group at the 1-position of the pyrazole ring likely reduces steric hindrance and improves pharmacokinetic properties. This compound’s structural framework aligns with pharmacophores commonly explored for antimicrobial, antifungal, and enzyme-inhibitory activities .

Properties

Molecular Formula |

C19H17N3O4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C19H17N3O4/c1-22-16(10-15(21-22)12-3-6-14(24-2)7-4-12)19(23)20-13-5-8-17-18(9-13)26-11-25-17/h3-10H,11H2,1-2H3,(H,20,23) |

InChI Key |

BQOGWDMOHVEIIC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Esters

A common approach involves reacting ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with methylhydrazine to form the 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid ester.

One-Pot Vilsmeier–Haack Reaction

For substituted pyrazoles, the Vilsmeier–Haack reaction enables formylation and cyclization simultaneously:

-

Reagents : POCl₃, DMF, hydrazine hydrate.

-

Conditions : 0–5°C, followed by room-temperature stirring.

N-Methylation

The methyl group at position 1 is introduced via N-alkylation:

Alkylation with Methyl Iodide

Dimethyl Sulfate in Basic Media

Alternative methylation using (CH₃)₂SO₄ under basic conditions (K₂CO₃ or NaOH):

Carboxamide Coupling

The carboxylic acid intermediate is coupled with 1,3-benzodioxol-5-amine (piperonylamine) using activating agents.

EDCI/HOBt-Mediated Coupling

HATU/DIPEA in DMF

For higher efficiency, HATU is employed:

-

Molar Ratio : 1:1.2 (acid:amine).

-

Reaction Time : 4–6 h.

-

Yield : 80–92%.

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

-

¹H NMR : Key peaks include δ 3.85 (OCH₃), δ 3.72 (N–CH₃), and δ 6.85–7.45 (aromatic protons).

-

IR : Stretching bands at 1665 cm⁻¹ (C=O) and 1540 cm⁻¹ (C–N).

Optimization Strategies

Solvent and Temperature Effects

Catalytic Additives

Industrial-Scale Considerations

Continuous Flow Synthesis

-

Advantages : Improved heat transfer, reduced side products.

-

Throughput : 1.2 kg/day in pilot-scale trials.

Green Chemistry Approaches

-

Solvent-Free Conditions : Mechanochemical grinding (yield: 74%).

-

Biocatalysis : Lipase-mediated ester hydrolysis (enantiomeric excess >98%).

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Carboxamide Hydrolysis

-

Mitigation : Avoid aqueous workup; use anhydrous MgSO₄ for drying.

Summary of Synthetic Routes

| Step | Method | Yield (%) | Key Reference |

|---|---|---|---|

| Pyrazole formation | Cyclocondensation | 58–85 | |

| N-Methylation | CH₃I/NaH | 82–90 | |

| Carboxamide coupling | HATU/DIPEA | 80–92 | |

| Purification | Column chromatography | 90–95 |

Recent Advances (2023–2025)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group (-CONH-) participates in nucleophilic substitutions, particularly under acidic or basic conditions. Key observations include:

-

Mechanistic Insight : Hydrolysis proceeds via acid-catalyzed cleavage of the amide bond, forming the corresponding carboxylic acid. Alkylation exploits the nucleophilicity of the deprotonated amide nitrogen under basic conditions .

Electrophilic Aromatic Substitution

The benzodioxole and 4-methoxyphenyl rings undergo electrophilic substitution, with regioselectivity dictated by directing effects:

| Reaction Type | Conditions | Position of Substitution | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Benzodioxole ring (C-4 position) | Nitro-substituted benzodioxole derivative |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Methoxyphenyl ring (para to OMe) | Sulfonic acid derivative |

-

Key Data : Nitration at the benzodioxole ring occurs preferentially due to electron-donating effects of the dioxole oxygen atoms . The 4-methoxyphenyl group directs sulfonation to the para position relative to the methoxy group .

Oxidation and Reduction

The methyl group on the pyrazole ring and methoxy substituent are sites for redox reactions:

-

Applications : Demethylation enables the introduction of phenolic groups for further functionalization, such as glycosylation or sulfation .

Cyclization and Heterocycle Formation

The pyrazole core facilitates cyclization reactions to form fused heterocycles:

-

Mechanism : Click chemistry (azide-alkyne cycloaddition) modifies the pyrazole’s periphery, improving target binding in enzyme inhibition assays.

Biological Interactions via Reactive Intermediates

Metabolic studies reveal phase I and II transformations:

-

Implications : Demethylation reduces steric bulk, altering binding to cyclooxygenase-2 (COX-2), while glucuronidation increases solubility for excretion .

Comparative Reactivity Table

| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Amide hydrolysis | 3.2 × 10⁻⁴ | 58.7 | High (polar protic) |

| Benzodioxole nitration | 1.8 × 10⁻³ | 42.3 | Moderate (H₂SO₄) |

| Demethylation | 5.6 × 10⁻⁵ | 75.9 | Low (CH₂Cl₂) |

Data derived from analog systems in .

This compound’s versatility in nucleophilic, electrophilic, and redox reactions underscores its utility in medicinal chemistry. Further studies optimizing reaction conditions (e.g., catalyst design for greener syntheses) could enhance its applicability in drug development pipelines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells by activating specific signaling pathways associated with cell death .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This modulation is crucial for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have also suggested that this compound may possess neuroprotective effects. It appears to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Drug Design

The unique structure of this compound serves as a valuable scaffold in drug design. Its ability to interact with various biological targets allows researchers to modify its structure to enhance potency and selectivity against specific diseases .

Synthesis of Derivatives

Researchers are exploring the synthesis of derivatives based on this compound to improve its pharmacological profile. Modifications at the benzodioxole or pyrazole moieties can lead to compounds with enhanced efficacy or reduced toxicity .

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improvements in charge transport and overall device efficiency .

Coatings and Polymers

Due to its chemical stability and protective properties, this compound is being investigated as an additive in coatings and polymers. Its incorporation can enhance the durability and resistance of materials against environmental degradation .

Case Studies

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets include enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Linker Groups: The sulphonamide linker in compound 4b enhances solubility compared to the carboxamide in the target compound but may reduce membrane permeability .

Substituent Effects: The 4-methoxyphenyl group in the target compound provides electron-donating effects, which may stabilize receptor interactions. In contrast, chloro and cyano substituents in compound 3a () increase electrophilicity, favoring antibacterial activity .

Functional Group Impact :

Table 2: Physicochemical Properties

*Calculated for C19H16N4O5.

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its versatility in medicinal chemistry. The structural formula is as follows:

- Chemical Formula: C₁₈H₁₈N₂O₃

- Molecular Weight: 306.35 g/mol

This compound is characterized by the presence of a benzodioxole moiety and a methoxyphenyl group, both of which contribute to its pharmacological properties.

Biological Activities

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. A study highlighted that compounds similar to this compound can inhibit nitric oxide (NO) production in various cell lines, suggesting potential applications in treating inflammatory diseases .

2. Anticancer Properties

The compound has shown promise in cancer therapy. It targets specific enzymes involved in tumor progression, including metalloproteinases, which are implicated in cancer cell invasion and metastasis . The structure-activity relationship (SAR) studies have revealed modifications that enhance its potency against cancer cells, particularly in colorectal and hepatocytic cancers .

3. Neuroprotective Effects

There is emerging evidence that pyrazole derivatives may possess neuroprotective properties. The inhibition of certain pathways involved in neurodegeneration has been linked to the presence of the benzodioxole structure, which may stabilize neurotoxic environments .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (iNOS): The compound selectively inhibits iNOS, leading to reduced NO levels and subsequent anti-inflammatory effects .

- Targeting Metalloproteinases: The compound interacts with metalloproteinases, modulating their activity and influencing cancer cell migration and invasion .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

Q & A

Q. What are the key synthetic strategies for preparing N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction intermediates be optimized?

The synthesis typically involves multi-step protocols starting with the construction of the pyrazole core. For example, similar pyrazole carboxamides are synthesized via:

- Condensation reactions of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring .

- Subsequent functionalization of the pyrazole core using coupling agents (e.g., EDC/HOBt) to introduce the benzodioxole and methoxyphenyl substituents .

- Optimization of intermediates via column chromatography or recrystallization to improve purity. For instance, ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (a precursor) is purified using silica gel chromatography .

Q. How can the structure of this compound be validated experimentally?

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition assays : Test against targets like factor Xa or kinases using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC for factor Xa) .

- Cellular assays : Evaluate anti-proliferative activity in cancer cell lines (e.g., IC determination via MTT assay) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency and selectivity?

Q. What computational methods are effective for predicting binding modes and pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like VEGFR-2 or CB1 receptors. Refine poses with MD simulations (e.g., 100 ns trajectories) .

- ADMET prediction : Tools like SwissADME or pkCSM estimate logP (target <5), permeability (Caco-2 >5 × 10 cm/s), and CYP450 inhibition risks .

Q. How can crystallographic data resolve contradictions in reported biological activities?

- Case study : If conflicting IC values arise (e.g., 10 nM vs. 100 nM), re-analyze crystal structures to check for conformational flexibility or binding site variations. SHELX-refined structures can identify key interactions (e.g., hydrogen bonds with Ser195 in factor Xa) .

- Validate assays : Ensure consistent buffer conditions (e.g., ionic strength, pH) and enzyme sources (recombinant vs. tissue-derived) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.